4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine
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Overview
Description
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a complex organic compound that belongs to the class of thiazoles. This compound is characterized by its unique structure, which includes a benzodioxin ring, a methoxyethyl group, and a phenyl group attached to a thiazole ring. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Thiazole Ring Formation: The thiazole ring is formed by reacting a thioamide with an α-haloketone under acidic conditions.
Coupling Reactions: The benzodioxin and thiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced through an alkylation reaction using a suitable alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents, halogens, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential pharmacological properties. Preliminary studies may focus on its activity against specific diseases or conditions, such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-hydroxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-ethoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-imine
Uniqueness
The uniqueness of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20N2O3S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H20N2O3S/c1-23-10-9-22-17(14-26-20(22)21-16-5-3-2-4-6-16)15-7-8-18-19(13-15)25-12-11-24-18/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
GOECSTIVPABBCT-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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